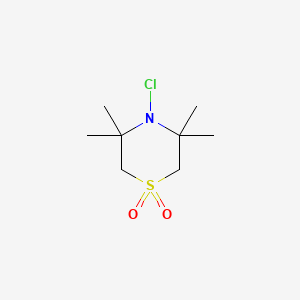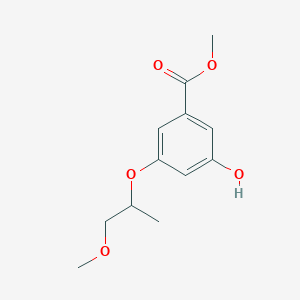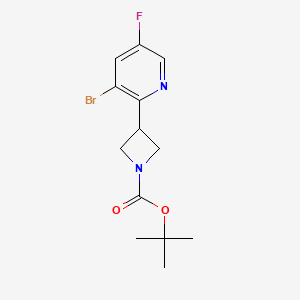
N'-(2-Cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is a chemical compound known for its complex structure and significant applications in various scientific fields. It is often used as an impurity in the synthesis of certain pharmaceuticals, such as Gefitinib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the imidoformamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where large quantities are produced under stringent conditions to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Applications De Recherche Scientifique
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used as an impurity in the synthesis of pharmaceuticals, such as Gefitinib.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A pharmaceutical compound used in cancer treatment.
Erlotinib: Another pharmaceutical compound used in cancer treatment.
Lapatinib: A compound used in the treatment of breast cancer.
Uniqueness
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and applications. Its ability to act as an impurity in the synthesis of pharmaceuticals like Gefitinib highlights its importance in the field of medicinal chemistry .
Propriétés
Formule moléculaire |
C18H26N4O3 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N'-[2-cyano-4-methoxy-5-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)14-20-16-12-18(17(23-3)11-15(16)13-19)25-8-4-5-22-6-9-24-10-7-22/h11-12,14H,4-10H2,1-3H3 |
Clé InChI |
JFGSDLXVUXZZOL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC(=C(C=C1C#N)OC)OCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-[3-(3-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine](/img/structure/B8402697.png)





![3-iodo-6-bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrole](/img/structure/B8402744.png)


![4-Chloro-6-iodo-5-phenyl-furo[2,3-d]pyrimidine](/img/structure/B8402762.png)


![(3aalpha,6aalpha)-3beta,6alpha-Diazidohexahydrofuro[3,2-b]furan](/img/structure/B8402787.png)

